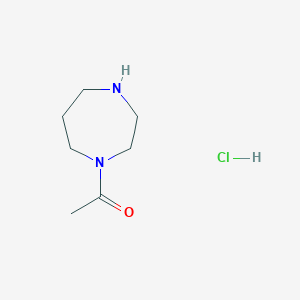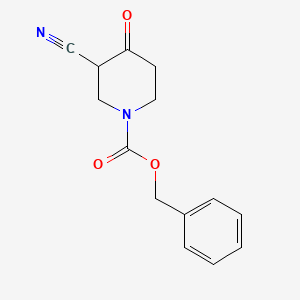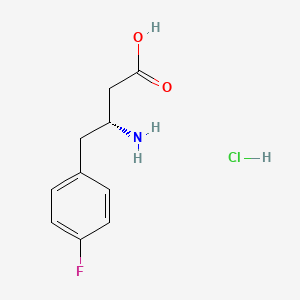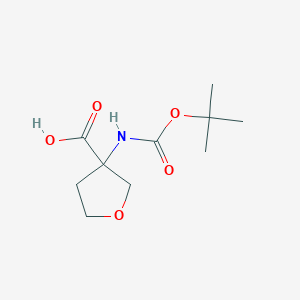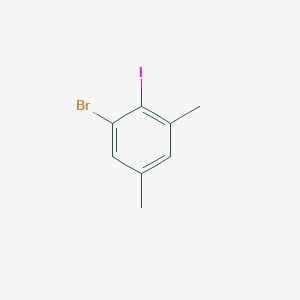![molecular formula C10H17N3S B1437922 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1042795-97-0](/img/structure/B1437922.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
概要
説明
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a thiazole ring and a diazepane ring The thiazole ring is known for its aromaticity and biological activity, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
準備方法
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a halogenated ketone and thiourea under acidic conditions.
Attachment of the Diazepane Ring: The thiazole derivative is then reacted with a diazepane precursor, such as 1,4-diazepane, under basic conditions to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include various thiazole derivatives with altered functional groups.
科学的研究の応用
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The diazepane ring can enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a similar thiazole ring but lacks the diazepane ring, resulting in different biological activities and applications.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound has an ethyl group instead of a methyl group on the thiazole ring, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the thiazole and diazepane rings, which confer distinct structural and functional characteristics.
特性
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-9-12-10(8-14-9)7-13-5-2-3-11-4-6-13/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMRSRLKEACDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042795-97-0 | |
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



